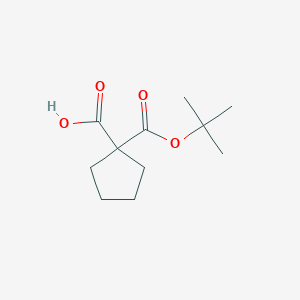

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid

説明

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(2,3)15-9(14)11(8(12)13)6-4-5-7-11/h4-7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBLAQSOEXCAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of 1-(tert-butoxycarbonyl)cyclopentanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

科学的研究の応用

Synthesis and Derivatives

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid serves as a precursor for synthesizing various bioactive compounds. The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as a protecting group for amines, facilitating the formation of amides and other derivatives without interfering with other functional groups.

Key Synthetic Routes

- The compound can be synthesized through the reaction of cyclopentanecarboxylic acid with tert-butyl chloroformate in the presence of a base, yielding the Boc-protected derivative.

- Subsequent reactions can introduce various functional groups, making it versatile for further modifications.

Medicinal Chemistry

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid is explored for its potential as a drug candidate. Its derivatives have shown promising biological activities, including anti-inflammatory and antitumor properties.

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain derivatives can inhibit inflammatory pathways by modulating cytokine production and reducing edema in animal models .

- Antitumor Activity : Compounds derived from 1-(tert-butoxycarbonyl)cyclopentanecarboxylic acid have been tested for their ability to inhibit tumor growth. In vitro studies reveal that these compounds can induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors.

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of several derivatives synthesized from 1-(tert-butoxycarbonyl)cyclopentanecarboxylic acid. The results indicated that specific compounds significantly reduced paw edema in rat models when compared to standard anti-inflammatory drugs like indomethacin. The percentage inhibition ranged from 54% to 39%, highlighting the potential of these derivatives as therapeutic agents .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor efficacy of synthesized derivatives against various cancer cell lines. The study reported that certain compounds exhibited IC50 values indicating effective concentrations for therapeutic applications. Mechanistic studies revealed that these compounds could modulate key signaling pathways involved in cell survival and proliferation, underscoring their potential as anticancer agents.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-(tert-butoxycarbonyl)cyclopentanecarboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between Boc-cyclopentanecarboxylic acid and related compounds:

Physicochemical Properties

- Solubility : The Boc-cyclopentane derivative has moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its protected amine and carboxylic acid groups. In contrast, fluorophenyl derivatives show higher solubility in organic solvents like chloroform .

- Stability : Boc-protected compounds are thermally stable (predicted boiling point: 390.2°C ) but sensitive to strong acids. Cyclopropane derivatives may exhibit lower thermal stability due to ring strain .

Research Findings and Trends

Recent studies emphasize the role of Boc-cyclopentanecarboxylic acid in modular synthesis. For instance, its integration into bile acid conjugates (e.g., camptothecin derivatives) improves drug solubility and target specificity . Meanwhile, fluorophenyl and methylphenyl analogs are gaining traction in agrochemical research due to their pest-resistant properties .

生物活性

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid, also known as Boc-aminomethylcyclopentanecarboxylic acid, is a compound widely used in organic synthesis, particularly in peptide chemistry. Its unique structure, featuring a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group, enhances its utility in various biological applications. This article delves into the biological activity of this compound, focusing on its role in peptide synthesis, potential interactions with biological systems, and implications for drug development.

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight: 229.28 g/mol

- Melting Point: 111.8 °C

Biological Activity Overview

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid serves primarily as an intermediate in peptide synthesis. The Boc group protects the amine functionality during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions. Once the desired peptide is formed, the Boc group can be removed under mild acidic conditions to yield free amines suitable for further reactions .

Table 1: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | Similar Boc protection; different stereochemistry |

| cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid | C₁₂H₂₁NO₄ | Contains methyl substitution; potential for different reactivity |

| 1-N-Boc-Aminocyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | Another Boc-protected variant; used in peptide synthesis |

Mechanistic Insights into Biological Activity

The compound's biological activity may extend beyond its role in peptide synthesis. Research indicates that derivatives of cyclopentanecarboxylic acids can interact with glutamate receptors, suggesting potential neuroactive properties. This interaction could lead to significant implications for neurological research and drug design aimed at treating disorders linked to glutamate signaling.

Synthesis and Functionalization

The synthesis of 1-(tert-butoxycarbonyl)cyclopentanecarboxylic acid typically involves multi-step processes that allow for various functionalizations. The presence of the carboxylic acid group enables further chemical modifications such as:

- Amide Bond Formation

- Esterification

- Alkylation

These reactions are crucial for creating more complex molecules that may exhibit enhanced biological activities or specific therapeutic effects .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group acts as a protective moiety for amines, enabling selective functionalization of the carboxylic acid group. It is stable under basic conditions but cleaved under acidic environments (e.g., TFA or HCl), facilitating downstream reactions like peptide coupling .

Q. What analytical techniques confirm the compound’s structure?

Essential methods include:

Q. How should the compound be stored to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or acidic/basic conditions to prevent Boc deprotection .

Advanced Research Questions

Q. How can synthesis yields be optimized given steric hindrance from the cyclopentane ring?

Q. What strategies resolve conflicting solubility data during purification?

Conduct empirical screening:

| Solvent System | Temperature | Solubility (mg/mL) |

|---|---|---|

| Ethyl acetate | 25°C | 12.5 |

| DCM:MeOH (9:1) | 0°C | 8.2 |

| THF | 40°C | 18.9 |

| Centrifugal partition chromatography is recommended for challenging separations . |

Q. How does the Boc group influence reaction pathways in peptide synthesis?

Q. What crystallographic methods resolve spatial configuration in derivatives?

Use single-crystal X-ray diffraction with:

- Cu Kα radiation (λ = 1.54178 Å) and cryogenic cooling (100 K).

- Crystallize via vapor diffusion (ethanol into DMF solutions).

- Refine structures using SHELXT software to address disorder .

Q. How to mitigate thermal decomposition during thermal analysis?

- Apply slow heating rates (2°C/min) in DSC to observe phase transitions.

- Use TGA under nitrogen to confirm decomposition onset (5% mass loss at 148°C).

- Cross-validate equipment calibration with reference standards .

Methodological Notes

- Safety Protocols : Use P95 respirators for minor exposure and OV/AG/P99 for high concentrations. Avoid skin contact with nitrile gloves and ensure fume hood ventilation .

- Data Gaps : No published data on melting point, solubility, or acute toxicity. Researchers must characterize these properties experimentally .

- Comparative Reactivity : The Boc group increases metabolic stability but reduces cellular permeability compared to free amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。